molecular formula C23H23NO5 B2973786 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951945-26-9

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2973786
CAS No.: 951945-26-9
M. Wt: 393.439
InChI Key: CSSIJNRSMUIWRD-UHFFFAOYSA-N
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Description

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dimethoxyphenyl group, and a chromeno[8,7-e][1,3]oxazinone core, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves multiple steps, typically starting with the preparation of the chromeno[8,7-e][1,3]oxazinone core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where the dimethoxyphenyl group is attached.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the oxazinone ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied .

Scientific Research Applications

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclopropyl and dimethoxyphenyl groups play a crucial role in binding to these targets, while the chromeno[8,7-e][1,3]oxazinone core may participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • 3,4-dimethoxyphenylacetone
  • Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
  • Cyromazine-(cyclopropyl-2,2,3,3-d4)

Compared to these compounds, 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one stands out due to its unique combination of functional groups and the potential for diverse chemical reactions and applications .

Properties

IUPAC Name

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-13-16-7-9-18-17(11-24(12-28-18)15-5-6-15)22(16)29-23(25)21(13)14-4-8-19(26-2)20(10-14)27-3/h4,7-10,15H,5-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSIJNRSMUIWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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